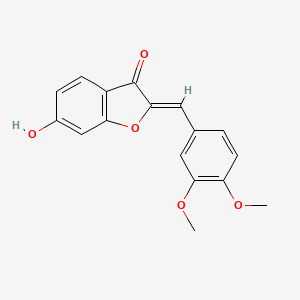![molecular formula C22H18FN3OS B2684920 (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 852133-93-8](/img/structure/B2684920.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone is a sophisticated chemical compound that exhibits multifaceted applications across various fields. Given its intricate structure, the compound is a valuable asset in scientific research, providing unique opportunities for advancement in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone generally involves the following key steps:
Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate through cyclization of appropriate precursors under controlled acidic conditions.
Synthesis of 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl compound via condensation reactions employing suitable thiazole and imidazole derivatives.
Coupling of these intermediates using reagents such as coupling agents (e.g., EDC, DCC) to yield the desired methanone.
Industrial Production Methods
For industrial-scale production, streamlined processes are developed that optimize yield and purity, incorporating large-scale batch reactors and automation technologies to enhance efficiency. Parameters such as temperature, pH, and solvent systems are rigorously controlled to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, particularly at the isoquinoline and thiazole rings, using oxidizing agents like KMnO4 or H2O2.
Reduction: : Reduction reactions can be performed on specific functional groups within the molecule using reducing agents like NaBH4 or LiAlH4.
Substitution: : Various substitution reactions can be carried out, especially at the fluorophenyl and methanone moieties, under appropriate conditions.
Common Reagents and Conditions
Oxidation: : H2O2, KMnO4 in acidic or basic media.
Reduction: : NaBH4, LiAlH4 in aprotic solvents.
Substitution: : Nucleophilic substitution using halide reagents and catalysts like Pd(PPh3)4.
Major Products
The reactions yield diverse products depending on the nature of the substituents introduced or removed, thus enabling the generation of a wide array of derivatives.
科学研究应用
In Chemistry: : The compound is utilized as a precursor in complex organic syntheses and as a reagent in catalytic studies due to its distinctive structural attributes.
In Biology: : Research explores its interactions with biomolecules, assessing potential pharmaceutical applications including enzyme inhibition and receptor modulation.
In Medicine: : Owing to its unique chemical framework, it's investigated for therapeutic potential, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
In Industry: : Applications extend to material science where its derivatives contribute to the development of advanced polymers and nanomaterials.
作用机制
The compound's mechanism of action involves interactions at the molecular level, such as binding to specific proteins or enzymes, altering their activity. For instance, the fluorophenyl group aids in pi-stacking interactions while the imidazo-thiazole core plays a crucial role in molecular recognition and binding.
相似化合物的比较
Similar compounds include:
(3,4-dihydroisoquinolin-2(1H)-yl)(6-phenyl-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
(3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
These compounds share core structures but differ in substituents, affecting their physical, chemical, and biological properties. The presence of the fluorophenyl group in (3,4-dihydroisoquinolin-2(1H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone particularly enhances its binding affinity and specificity in biochemical assays, distinguishing it from its analogues.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-20(21(27)25-11-10-15-4-2-3-5-17(15)12-25)28-22-24-19(13-26(14)22)16-6-8-18(23)9-7-16/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGULKWVACORSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2684839.png)
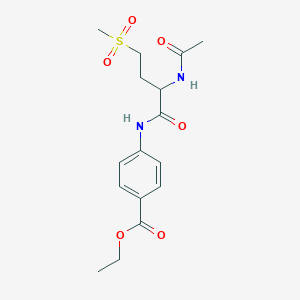
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2684842.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)

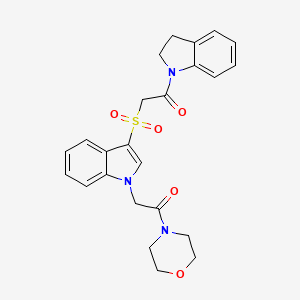
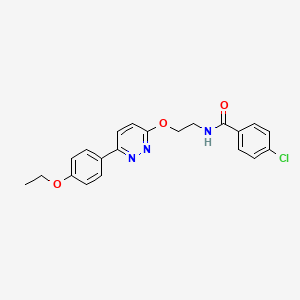
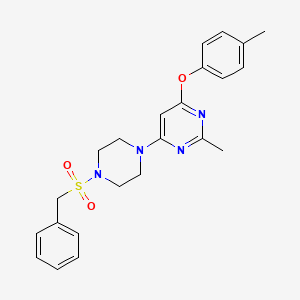
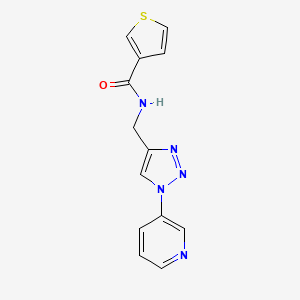
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one](/img/structure/B2684855.png)
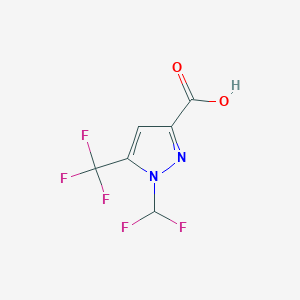
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE](/img/structure/B2684857.png)
